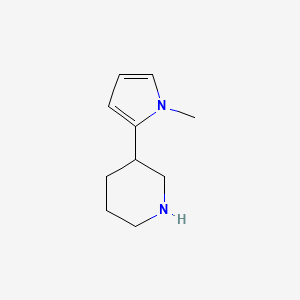![molecular formula C11H12BrN3 B13212389 N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13212389.png)
N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine: is an organic compound with the molecular formula C11H12BrN3 and a molecular weight of 266.14 g/mol . This compound features a pyrazole ring substituted with a bromophenyl group and a methyl group, making it a member of the phenylpyrazole class of compounds. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
N-Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.
Coupling Reaction: The final step involves coupling the bromophenyl group with the pyrazole ring, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea can be used under basic conditions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the bromophenyl group can yield a phenyl-substituted pyrazole.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is employed in studies investigating the biological activities of pyrazole derivatives, including their antimicrobial, antifungal, and anticancer properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is not well-documented. as a member of the phenylpyrazole class, it is likely to interact with various molecular targets, including enzymes and receptors, through its aromatic and heterocyclic structures. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also features a bromophenyl group and is used for its antimicrobial and anticancer properties.
4-Bromophenyl methyl sulfone: Another bromophenyl-containing compound, used in the synthesis of various biaryl methyl sulfones.
N-((4-Bromophenyl)((2-Methylbenzoyl)amino)methyl)-2-Methylbenzamide: A complex bromophenyl derivative used in medicinal chemistry.
Uniqueness
N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group and a methylated pyrazole ring makes it a versatile intermediate in the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12BrN3/c1-15-7-6-11(14-15)13-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3,(H,13,14) |
InChI Key |
ZLXGLYOOKLRYIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


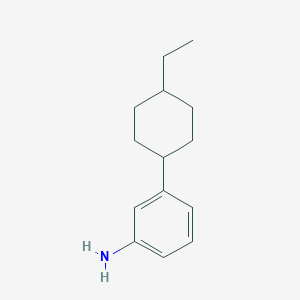
![5-Oxo-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-diene-4-carboxamide](/img/structure/B13212336.png)
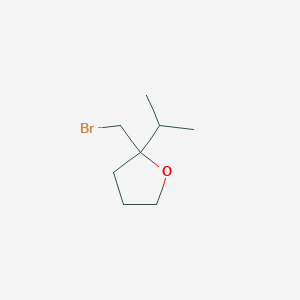
![Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate](/img/structure/B13212345.png)
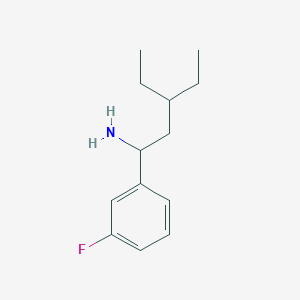
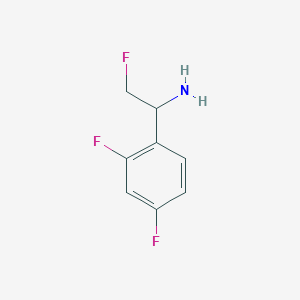
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylhexanoic acid](/img/structure/B13212353.png)
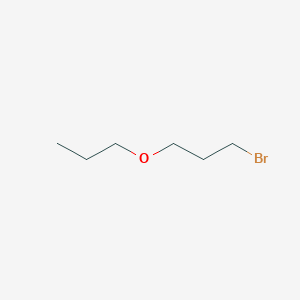

![tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate](/img/structure/B13212363.png)

![{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13212378.png)
